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An In-depth Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate:

Core Properties, Synthesis, and Analytical Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key bifunctional molecule

employed as a building block in synthetic organic chemistry and medicinal chemistry. Its rigid

cyclohexyl scaffold, coupled with strategically placed primary amine and methyl ester

functionalities, makes it an invaluable intermediate for the synthesis of complex molecules,

including pharmaceutical agents and novel materials. This guide provides a comprehensive

overview of its core physicochemical properties, centered on its molecular weight, and details

validated methodologies for its synthesis and analytical characterization. The protocols and

insights presented herein are designed to equip researchers with the practical knowledge

required for the effective utilization of this versatile compound.
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The foundational attributes of a chemical entity are its molecular formula and weight, which

dictate its stoichiometric behavior and are the primary identifiers in mass spectrometry.

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is characterized by the precise

arrangement of 9 carbon, 17 hydrogen, 1 nitrogen, and 2 oxygen atoms.

The molecular weight of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is 171.24

g/mol [1]. This value is computed from the sum of the atomic weights of its constituent atoms

based on its molecular formula, C₉H₁₇NO₂[1].

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source

Molecular Weight 171.24 g/mol PubChem[1]

Molecular Formula C₉H₁₇NO₂ PubChem[1]

Exact Mass 171.125928785 Da PubChem[1]

IUPAC Name

methyl 4-

(aminomethyl)cyclohexane-1-

carboxylate

PubChem[1]

Synonyms

trans-Methyl 4-

(aminomethyl)cyclohexanecarb

oxylate

PubChem[1][2]

CAS Number 50738-63-1 LookChem[3]

SMILES COC(=O)C1CCC(CC1)CN PubChem[1]

InChIKey
NSIXHHAVJIMVTD-

UHFFFAOYSA-N
PubChem[1]

Physical Form White or off-white solid ChemBK[2]

Melting Point ~61-64 °C ChemBK[2]

Boiling Point ~270 °C ChemBK[2]
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The synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate requires a

strategic approach to establish the trans stereochemistry of the 1,4-disubstituted cyclohexane

ring. A robust and logical pathway involves the catalytic hydrogenation of a commercially

available aromatic precursor, Methyl 4-(aminomethyl)benzoate. This method is advantageous

as the stereochemistry is controllably introduced during the reduction of the planar benzene

ring.

Diagram: Proposed Synthetic Workflow

Step 1: Catalytic Hydrogenation

Reaction Conditions Step 2: Purification

Methyl 4-(aminomethyl)benzoate

H₂ (gas)
Ru/C or Rh/C Catalyst

Methanol (Solvent)

 + 

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Filtration to remove catalyst
Solvent evaporation

Recrystallization or Distillation

Crude Product High Pressure
~80-150°C 
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Caption: Synthetic pathway from an aromatic precursor to the target compound.

Experimental Protocol: Synthesis via Catalytic
Hydrogenation
This protocol is adapted from established principles for the hydrogenation of aromatic rings to

their saturated cycloalkane analogs[4][5].

Expert Insight: The choice of a heterogeneous catalyst like Ruthenium-on-Carbon (Ru/C) or

Rhodium-on-Carbon (Rh/C) is critical. These catalysts are highly effective for aromatic ring

saturation and can be easily removed post-reaction by simple filtration, simplifying the
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purification process. The trans isomer is often the thermodynamic product in such

hydrogenations.

Reactor Setup: Charge a high-pressure autoclave reactor with Methyl 4-

(aminomethyl)benzoate (1.0 equivalent) and a catalytic amount of 5% Ru/C (typically 1-5

mol%).

Solvent Addition: Add a suitable solvent, such as methanol, to dissolve the starting material

completely.

Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen,

which can poison the catalyst.

Hydrogenation: Pressurize the reactor with hydrogen gas to 50-150 kg/cm ²[4]. Heat the

mixture to 80-150°C with vigorous stirring.

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen

uptake. Alternatively, periodically take aliquots (after safely depressurizing and purging) to

analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully

vent the excess hydrogen. Purge again with nitrogen.

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the

heterogeneous catalyst. Wash the Celite pad with additional methanol to ensure complete

recovery of the product.

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The

resulting crude product can be purified by vacuum distillation or recrystallization to yield pure

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, structure, and purity of the

synthesized compound. This self-validating system ensures that the material meets the

stringent requirements for use in research and drug development.
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Diagram: Analytical Validation Workflow
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Caption: A comprehensive workflow for the analytical validation of the final product.

Protocol 1: Molecular Weight Confirmation by GC-MS
Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) provides dual

confirmation. The retention time from the GC offers a measure of purity and identity, while the

MS provides the definitive molecular weight and fragmentation data to elucidate the structure. A

known mass spectrum for a related compound exists, suggesting this is a suitable technique[1].

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like methanol or ethyl acetate.

GC Conditions: Inject 1 µL of the sample solution into a GC equipped with a suitable capillary

column (e.g., DB-5ms). Use a temperature gradient program, for example, starting at 50°C

and ramping to 250°C at 10°C/min.

MS Conditions: Couple the GC outlet to a mass spectrometer operating in Electron

Ionization (EI) mode. Scan a mass range from m/z 40 to 300.
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Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak [M]⁺ should be

observed at m/z = 171. Key fragmentation patterns, such as the loss of the methoxy group (-

OCH₃, 31 Da) or the carboxylate group (-COOCH₃, 59 Da), should also be identified to

confirm the structure.

Protocol 2: Structural Elucidation by NMR Spectroscopy
Expert Insight: NMR is the most powerful tool for confirming the precise molecular structure

and, crucially, the trans (1R,4R) stereochemistry. The chemical shifts and coupling constants of

the protons on the cyclohexane ring provide definitive proof of their relative orientation.

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or D₂O with pH adjustment) in an NMR tube.

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals include: a singlet

around 3.7 ppm for the methyl ester protons (-OCH₃), signals for the aminomethyl protons (-

CH₂NH₂), and a complex set of multiplets for the cyclohexane ring protons. The width and

splitting of the signals for the protons at C1 and C4 can help confirm the trans configuration.

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expected signals include a peak

for the carbonyl carbon (~175 ppm), the methyl ester carbon (~51 ppm), and distinct signals

for the carbons of the cyclohexane ring and the aminomethyl group.

Applications in Research and Drug Development
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is not an end product but a

versatile starting point for more complex molecules. Its bifunctional nature allows for orthogonal

chemical modifications at the amine and ester sites.

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various

drugs, including anti-cancer, antidepressant, and antiviral agents[2]. Its rigid scaffold can

provide a desirable conformational constraint in drug candidates.

Linker Chemistry: The compound is used as a linker in the design of novel chemical entities.

For example, it has been incorporated into the synthesis of dual inhibitors of poly(ADP-

ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), a promising strategy in

cancer therapy[3].
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Peptide Mimetics: Its structural similarity to amino acids allows for its incorporation into

peptide synthesis, creating peptidomimetics with enhanced stability or novel biological

activity[3].

Safety and Handling
While detailed toxicological data is not widely reported, (1R,4R)-Methyl 4-
(aminomethyl)cyclohexanecarboxylate should be handled with standard laboratory safety

precautions for chemical intermediates[2].

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b2827847#1r-4r-methyl-4-aminomethyl-
cyclohexanecarboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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